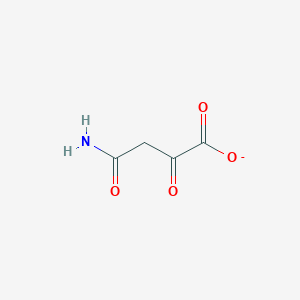

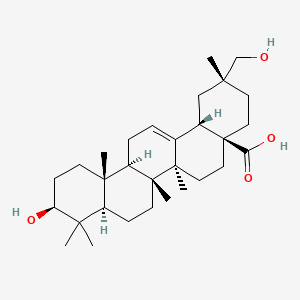

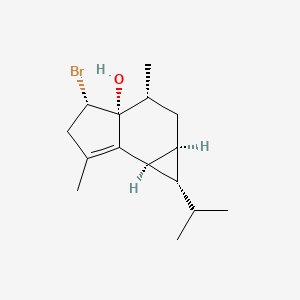

![molecular formula C17H15NO3 B1259111 [5-(benzyloxy)-1H-indol-1-yl]acetic acid CAS No. 374818-88-9](/img/structure/B1259111.png)

[5-(benzyloxy)-1H-indol-1-yl]acetic acid

Overview

Description

[5-(benzyloxy)-1H-indol-1-yl]acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibition and PPARγ Ligand

[5-(Benzyloxy)-1H-indol-1-yl]acetic acid has been evaluated for its role as an aldose reductase inhibitor and its interaction with PPARγ. It exhibits inhibition of aldose reductase, showing IC50 values in the submicromolar to low micromolar range for both rat and human enzymes. This compound also inhibits sorbitol accumulation in isolated rat lenses. Additionally, it acts as a PPARγ ligand, though with relatively low activity. These properties suggest its potential as a lead-like scaffold for agents targeting multiple aspects of diabetes (Šoltésová Prnová et al., 2015).

Synthesis and Antimicrobial Activity

A novel series of compounds were synthesized from (1H-indol-3-ylmethoxy)-acetic acid-benzylidene-hydrazide derivatives, related to this compound. These compounds were tested for their potential antibacterial and antifungal activities, indicating the compound's relevance in the development of new antimicrobial agents (Nagarapu & Pingili, 2014).

Antiproliferative and Anti-inflammatory Properties

Derivatives of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, structurally related to this compound, were synthesized and evaluated for their anti-inflammatory and antiproliferative activities. These compounds demonstrated significant activity against human cancer cell lines and inflammation, suggesting the therapeutic potential of similar compounds in cancer and inflammatory diseases (Rapolu et al., 2013).

Mechanism of Action

Target of Action

The primary targets of [5-(benzyloxy)-1H-indol-1-yl]acetic acid are aldose reductase and PPARγ (Peroxisome proliferator-activated receptor gamma) . Aldose reductase is an enzyme involved in glucose metabolism, and PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound inhibits aldose reductase and interferes with PPARγ . The inhibition of aldose reductase by this compound is characterized by IC50 in the submicromolar and low micromolar range, for rat and human enzymes, respectively . It also acts as a ligand for PPARγ, albeit with rather low activity .

Biochemical Pathways

The compound’s action on aldose reductase affects the polyol pathway, a two-step metabolic pathway that converts glucose to fructose . By inhibiting aldose reductase, the compound can significantly inhibit the accumulation of sorbitol, a sugar alcohol produced in the polyol pathway . Its interaction with PPARγ can influence various metabolic processes, including lipid metabolism and glucose homeostasis .

Pharmacokinetics

Its molecular weight of 28131 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The inhibition of aldose reductase and the interaction with PPARγ by this compound can potentially interfere with multiple targets in diabetes . The inhibition of aldose reductase can prevent the accumulation of sorbitol, which is associated with diabetic complications . Its action as a PPARγ ligand, although with low activity, may influence insulin sensitivity and glucose homeostasis .

Future Directions

“[5-(benzyloxy)-1H-indol-1-yl]acetic acid” is suggested as a promising lead-like scaffold for agents with the potential to interfere with multiple targets in diabetes . Its ability to inhibit aldose reductase and interfere with PPARγ suggests potential applications in the treatment of diabetes and its complications .

Biochemical Analysis

Biochemical Properties

[5-(Benzyloxy)-1H-indol-1-yl]acetic acid plays a crucial role in biochemical reactions by inhibiting the enzyme aldose reductase. Aldose reductase is involved in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol. Inhibition of aldose reductase by this compound prevents the accumulation of sorbitol, which is associated with diabetic complications . Additionally, this compound interacts with PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . The interaction with PPARγ is characterized by binding to the ligand-binding domain, leading to the modulation of target gene expression.

Cellular Effects

This compound has been shown to influence various cellular processes. Inhibition of aldose reductase by this compound reduces sorbitol accumulation in cells, thereby mitigating osmotic stress and cellular damage associated with diabetes . Furthermore, as a PPARγ ligand, this compound modulates cell signaling pathways involved in glucose uptake, lipid metabolism, and inflammation . This modulation can lead to improved insulin sensitivity, reduced inflammation, and enhanced lipid metabolism in various cell types.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with aldose reductase and PPARγ. The compound binds to the active site of aldose reductase, inhibiting its enzymatic activity and preventing the conversion of glucose to sorbitol . Additionally, this compound binds to the ligand-binding domain of PPARγ, leading to conformational changes that facilitate the recruitment of coactivators and the transcription of target genes involved in glucose and lipid metabolism . These interactions result in the modulation of gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of aldose reductase and persistent activation of PPARγ, resulting in prolonged cellular effects such as reduced sorbitol accumulation and improved metabolic function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits aldose reductase and activates PPARγ without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and renal toxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose and lipid metabolism. The compound inhibits aldose reductase in the polyol pathway, preventing the conversion of glucose to sorbitol . Additionally, as a PPARγ ligand, this compound influences metabolic flux by modulating the expression of genes involved in glucose uptake, lipid synthesis, and fatty acid oxidation . These effects contribute to improved metabolic homeostasis and reduced complications associated with metabolic disorders.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with aldose reductase and PPARγ . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy in modulating cellular processes . The subcellular distribution of the compound is essential for its role in regulating metabolic pathways and cellular functions.

Properties

IUPAC Name |

2-(5-phenylmethoxyindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-17(20)11-18-9-8-14-10-15(6-7-16(14)18)21-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNHOGJXPXHSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

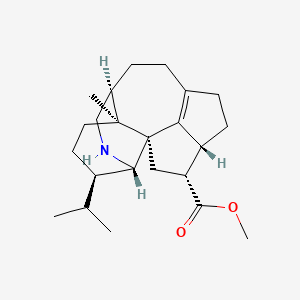

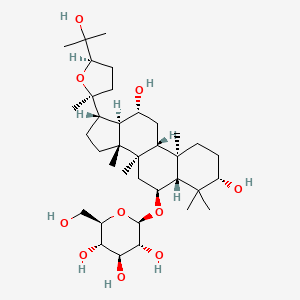

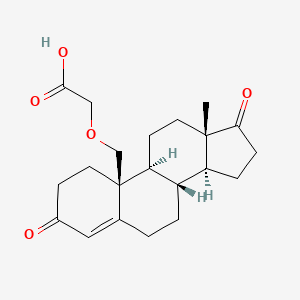

![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1259044.png)

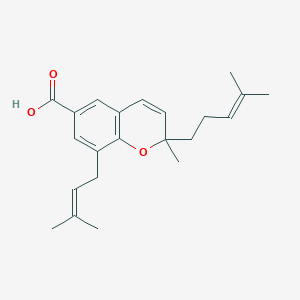

![[(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,5-dihydroxy-5,6-dimethylheptan-2-yl]-3,5-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B1259047.png)